molecular formula C8H7Cl2N3 B6248662 6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 2408974-48-9

6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No. B6248662
CAS RN: 2408974-48-9
M. Wt: 216.1
InChI Key:
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Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound is used for the synthesis of various pharmaceutical compounds and can also be used for the synthesis of new neonicotinoid compounds .


Synthesis Analysis

The synthesis of such compounds often involves the use of Grignard reagents, dilute hydrochloric acid, and phosphorus trichloride . Other methods include the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis process can be complex and requires careful control of conditions to ensure the correct product is formed .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with chloromethyl and methyl groups . The exact structure can be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The compound can undergo various chemical reactions, including cross-coupling reactions with alkyl bromides . It can also participate in reactions at the benzylic position . The reactivity of the compound can be influenced by the presence of the chloromethyl and methyl groups, as well as the pyridine ring .


Physical And Chemical Properties Analysis

The compound is likely to be combustible and may pose a slight fire hazard when exposed to heat or flame . It may react with acids to produce hydrogen, a highly flammable and explosive gas . Heating may cause expansion or decomposition leading to violent rupture of containers .

Mechanism of Action

While the exact mechanism of action of this compound is not clear, it is known that many pyridine derivatives have biological activity. For example, some pyridine derivatives are known to inhibit the binding of nicotine at the neuronal nicotinic acetylcholine receptor . Other pyridine derivatives have anti-inflammatory effects .

Safety and Hazards

The compound may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is corrosive and can cause severe skin burns and eye damage . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only in a well-ventilated area .

Future Directions

The compound and its derivatives have potential applications in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the pyridine moiety make these compounds interesting targets for future research . It is expected that many novel applications of these compounds will be discovered in the future .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine involves the reaction of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine with chloromethyl chloride in the presence of a base to form the desired compound.", "Starting Materials": [ "6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine", "Chloromethyl chloride", "Base (such as triethylamine or potassium carbonate)", "Solvent (such as dichloromethane or dimethylformamide)" ], "Reaction": [ "Add the 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine and base to a solvent and stir at room temperature.", "Slowly add chloromethyl chloride to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with a suitable solvent and dry under vacuum to obtain the desired compound." ] }

CAS RN

2408974-48-9

Molecular Formula

C8H7Cl2N3

Molecular Weight

216.1

Purity

95

Origin of Product

United States

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